molecular formula C15H9N3O5 B2539004 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] CAS No. 303985-86-6

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]

Cat. No.: B2539004
CAS No.: 303985-86-6
M. Wt: 311.253
InChI Key: IRUCZGVNPNWRFQ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] (CAS 303985-86-6) consists of a fused bicyclic isochromene core substituted with a trione moiety and a 3-nitrophenyl hydrazone group. The molecular formula is C₁₅H₉N₃O₅ , with a molecular weight of 311.25 g/mol .

Key Structural Features:
  • Core Isochromene System : A bicyclic structure composed of a benzene ring fused to a dihydrofuran ring.
  • Trione Substituents : Three carbonyl groups at positions 1, 3, and 4 of the isochromene ring.
  • Hydrazone Linkage : A C=N bond connecting the trione moiety to a 3-nitrophenyl group.

Crystallographic data for this compound is limited, but related isochromene derivatives (e.g., 3-(4-nitrophenyl)-1H-isochromene) exhibit monoclinic space groups (P 1 21/n 1) with cell parameters a = 12.1340 Å, b = 7.4180 Å, and c = 26.1516 Å. These parameters suggest a planar aromatic system with intermolecular hydrogen bonding involving nitro groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton and carbon NMR spectra provide critical insights into electronic environments and substituent effects:

Proton Environment Expected δ (ppm) Key Observations
Hydrazone (C=N–N–H) 8.0–8.5 Singlet due to deshielded hydrazone proton.
Aromatic (3-nitrophenyl) 7.5–8.3 Split into doublets/triplets from para-nitro.
Isochromene Ring Protons 6.5–7.2 Downfield shifts from electron-withdrawing trione groups.
Trione Carbonyl (C=O) 170–210 (¹³C NMR) Three distinct carbonyl signals.

Data inferred from analogous hydrazone-trione systems.

Infrared (IR) Vibrational Mode Mapping

IR spectroscopy identifies functional groups and bonding environments:

Functional Group Wavenumber (cm⁻¹) Intensity
C=N (Hydrazone) 1600–1650 Strong
NO₂ (Asymmetric Stretch) 1520–1550 Very Strong
NO₂ (Symmetric Stretch) 1350–1380 Strong
C=O (Trione) 1700–1850 Strong
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) reveals:

  • Molecular Ion Peak : m/z 311.25 [M+H]⁺.
  • Fragmentation Pathways :
    • Loss of nitrophenyl group (m/z 311 → 181).
    • Cleavage of hydrazone bond (m/z 311 → 137 (trione core) + 174 (nitrophenyl fragment)).

Comparative Analysis with Isochromene Trione Derivatives

The 3-nitrophenyl substituent imparts distinct electronic and steric effects compared to other hydrazone derivatives:

Derivative Substituent Key Differences
4-[N-(4-Fluorophenyl)hydrazone] 4-Fluorophenyl Lower electron-withdrawing effect; weaker C=N bond.
4-[N-(3-Trifluoromethyl)hydrazone] 3-Trifluoromethyl Steric hindrance from CF₃; altered NMR shifts.
4-[N-(4-Chlorophenyl)hydrazone] 4-Chlorophenyl Intermediate electron withdrawal; similar IR peaks.

Spectroscopic Trends :

  • NMR : Nitro-substituted derivatives show upfield shifts in aromatic protons compared to electron-donating groups (e.g., methoxy).
  • IR : Nitro groups exhibit stronger NO₂ stretches (1520–1550 cm⁻¹) than chloro (1250–1300 cm⁻¹) or fluoro analogs.
  • Reactivity : The nitro group enhances electrophilicity at the trione core, favoring nucleophilic attacks in synthetic applications.

Properties

IUPAC Name

1-hydroxy-4-[(3-nitrophenyl)diazenyl]isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMSBMDNWKDHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization of 2-(1-Alkynyl)Benzylic Alcohols

The reaction begins with 2-(phenylethynyl)benzyl alcohol derivatives. In the presence of iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile, iodocyclization proceeds via a 6-endo-dig pathway to yield 4-iodo-1H-isochromene intermediates. For example, 2-(p-tolylethynyl)benzyl alcohol undergoes cyclization at room temperature over 15 hours to produce 4-iodo-3-p-tolyl-1H-isochromene in 85% yield after purification.

Hydrazone Formation with 3-Nitrophenylhydrazine

The hydrazone moiety is introduced via condensation of the trione’s ketone group with 3-nitrophenylhydrazine. This step is optimized for regioselectivity and yield.

Condensation Reaction Conditions

A general procedure involves refluxing equimolar amounts of the trione and 3-nitrophenylhydrazine in ethanol with a catalytic amount of acetic acid. For example:

  • Reactants : 1H-Isochromene-1,3,4-trione (1 mmol), 3-nitrophenylhydrazine (1 mmol).
  • Solvent : Absolute ethanol (10 mL).
  • Catalyst : Glacial acetic acid (0.1 mL).
  • Conditions : Reflux at 80°C for 3–5 hours.

The reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3). The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 65–75% of the hydrazone derivative.

Nucleophilic Catalysis

Aniline has been reported to accelerate hydrazone formation through nucleophilic catalysis, reducing reaction times by 50%. Adding 10 mol% aniline to the reaction mixture facilitates imine formation, particularly for sterically hindered ketones.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR :
    • C=O stretches: 1707 cm⁻¹ (trione), 1621 cm⁻¹ (C=N hydrazone).
    • N–H bend: 3205 cm⁻¹ (hydrazone).
  • ¹H-NMR (DMSO-d₆) :
    • δ 12.32 ppm (s, 1H, COOH), δ 8.05 ppm (s, 1H, NH), δ 7.21–7.76 ppm (m, aromatic H), δ 5.60 ppm (s, 1H, N=CH).
  • ¹³C-NMR :
    • 190.1 ppm (C=O trione), 148.9 ppm (C=N hydrazone), 125–140 ppm (aromatic carbons).

Crystallography and Purity

X-ray diffraction data for analogous hydrazones reveal planar configurations, with dihedral angles <10° between the isochromene and arylhydrazone planes. HPLC purity exceeds 98% when using gradient elution (acetonitrile/water with 0.1% TFA).

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields.
  • Solvent effects : DMF enhances solubility of nitroaryl hydrazines but may require higher temperatures.

Regioselectivity Issues

Electron-withdrawing groups (e.g., -NO₂) on the phenylhydrazine direct condensation to the most electrophilic carbonyl group (C-4 of the trione). Steric hindrance at C-1 and C-3 positions favors reaction at C-4.

Applications and Further Modifications

While beyond the scope of this synthesis-focused report, hydrazones of this class exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Anticancer potential : IC₅₀ of 12 µM reported for analogous compounds in MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] has been investigated for its potential as an antimicrobial agent . Its structural similarity to other biologically active compounds suggests it may exhibit antibacterial and antifungal properties. Studies have shown that derivatives of isochromenes often possess significant antimicrobial activity against pathogens such as Escherichia coli and Candida albicans .

Case Study: Antimicrobial Activity

A study conducted by researchers focused on synthesizing various hydrazone derivatives, including 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]. The results indicated that this compound exhibited moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use in developing new antimicrobial agents .

Material Science Applications

The compound's unique photophysical properties make it suitable for applications in material science , particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. The hydrazone linkage can facilitate charge transfer processes essential for efficient light emission.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (λmax)450 nm
Emission Max550 nm
Quantum Yield0.25

These properties indicate that 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] could serve as a promising candidate for optoelectronic applications .

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with various cations. The fluorescence intensity changes upon binding with metal ions, making it useful for environmental monitoring and biosensing applications.

Case Study: Metal Ion Detection

Research has demonstrated that when exposed to copper ions (Cu²⁺), the fluorescence intensity of the compound increases significantly. This property was exploited to develop a sensitive assay for Cu²⁺ detection in water samples, showcasing its practical application in environmental science .

Mechanism of Action

The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, affecting cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
  • 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]

Comparison: Compared to its analogs, 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Biological Activity

1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] (CAS: 303985-86-6) is a compound with a unique molecular structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is C15H9N3O5, with a molecular weight of 311.25 g/mol. The compound features an isochromene ring fused with a trione group and a hydrazone moiety linked to a nitrophenyl group. This structural composition is significant for its biological interactions.

The biological activity of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is primarily attributed to its interaction with specific molecular targets:

  • Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes.
  • Redox Reactions : The nitrophenyl group participates in redox reactions that affect cellular signaling pathways and enzyme activities.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may also apply to this hydrazone derivative.

Antioxidant Properties

Research indicates that compounds similar to 1H-isochromene-1,3,4-trione have shown potent antioxidant activities. A study on related analogues demonstrated that several exhibited antioxidant capabilities significantly greater than ascorbic acid in DPPH assays .

Antiplatelet Activity

In vitro studies have revealed that derivatives of isochromene compounds can inhibit platelet aggregation induced by arachidonic acid (AA). Some analogues displayed antiplatelet activity several times more potent than aspirin . This suggests potential applications in preventing thrombotic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] and its analogues:

Compound NameStructureBiological Activity
1H-Isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] StructureModerate antioxidant activity
1H-Isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone] StructureSignificant anticancer properties
1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] StructurePotent antioxidant and antiplatelet activity

This table illustrates the diverse biological activities associated with structurally similar compounds, highlighting the unique profile of the nitrophenyl hydrazone derivative.

Case Studies

Several case studies have documented the synthesis and evaluation of isochromene derivatives:

  • Synthesis and Characterization : A study synthesized various hydrazone derivatives from isochromenes and evaluated their antioxidant properties using DPPH assays. Results indicated that some derivatives had up to 16-fold greater activity compared to ascorbic acid .
  • Antiplatelet Activity Evaluation : Another investigation focused on the antiplatelet effects of synthesized isochromenes. Results showed that certain derivatives inhibited AA-induced platelet aggregation more effectively than conventional antiplatelet medications like aspirin .

Q & A

Q. What are the optimal synthetic routes for 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone], and how do reaction conditions influence yield?

The compound is typically synthesized via hydrazone formation between 1H-isochromene-1,3,4-trione and 3-nitrophenylhydrazine. Key variables include solvent polarity, temperature, and catalyst use. For example:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require acid catalysis .
  • Temperature : Reactions at 60–80°C improve yields compared to room temperature, though prolonged heating risks decomposition .
Condition Yield (%) Reference
DMF, 80°C, 6 hrs78
Ethanol, RT, 24 hrs45

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • IR spectroscopy : Confirms hydrazone formation via C=N stretch (1510–1600 cm⁻¹) and N–H bend (3200–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.2 ppm) and carbonyl carbons (δ 160–180 ppm) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 365.3 g/mol) validate purity .

Advanced Research Questions

Q. How can computational methods resolve tautomeric ambiguity in the hydrazone moiety?

Density Functional Theory (DFT) calculations predict the most stable tautomer by comparing Gibbs free energies. For example:

  • E/Z isomerism : The E-configuration is typically favored due to reduced steric hindrance .
  • Tautomer stability : Hydrazone-keto tautomers are more stable than enol forms by ~5 kcal/mol .

Q. What strategies address discrepancies in crystallographic data for similar hydrazone derivatives?

Contradictions in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Mitigation includes:

  • Low-temperature XRD : Reduces thermal motion artifacts .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain packing differences .
Derivative C–N Bond Length (Å) Source
3-Nitrophenyl hydrazone1.34 ± 0.02
Phenyl hydrazone1.38 ± 0.03

Q. How can contradictory bioactivity data from in vitro assays be reconciled?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, cell line variability). For example:

  • Enzyme inhibition : Adjusting buffer pH from 7.4 to 6.8 increased activity by 30% in carbonic anhydrase assays .
  • Cell permeability : LogP values >2.5 correlate with improved membrane penetration in cytotoxicity studies .

Methodological Guidance

Q. What experimental protocols minimize decomposition during storage?

  • Storage : Under nitrogen at –20°C in amber vials .
  • Stability tests : HPLC monitoring over 30 days shows <5% degradation under optimal conditions .

Q. How can solvent effects on tautomeric equilibrium be quantified?

Use UV-Vis spectroscopy to track λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. methanol). A bathochromic shift >20 nm indicates stabilization of the keto tautomer .

Data Contradiction Analysis

Q. Why do IR and NMR data for the same compound vary across studies?

  • Crystallinity : Amorphous samples show broader IR peaks than crystalline ones .
  • Dynamic effects : Slow exchange in NMR (e.g., tautomerism) can split signals under high-resolution conditions .
Technique Observed Discrepancy Resolution
IRC=O stretch at 1680 vs. 1700 cm⁻¹Sample crystallinity
¹H NMRAromatic multiplet splittingTautomer exchange rate

Advanced Characterization Tools

Q. What role does X-ray crystallography play in elucidating non-covalent interactions?

Crystal structures reveal π-π stacking between nitrophenyl groups (3.5–4.0 Å distances) and hydrogen-bonding networks (e.g., O–H···O=C) critical for supramolecular assembly .

Q. How do time-resolved spectroscopic methods clarify photodegradation pathways?

Femtosecond transient absorption spectroscopy identifies short-lived intermediates (e.g., triplet states) responsible for UV-induced decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.